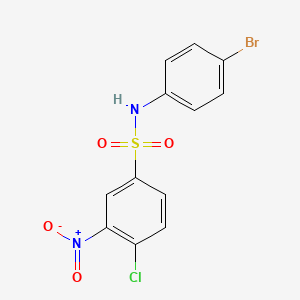

N-(4-Bromo-phenyl)-4-chloro-3-nitro-benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. These methods provide information about the connectivity of atoms, the types of bonds, and the shape of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined using various experimental techniques .Applications De Recherche Scientifique

Structural Analysis and Molecular Properties : The structural features of benzenesulfonamide derivatives, including N-(4-Bromo-phenyl)-4-chloro-3-nitro-benzenesulfonamide, have been studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a closely related compound, highlighting the orientation of N-phenyl rings and hydrogen bonding patterns in such molecules (Główka, Olubek, & Olczak, 1995).

Synthesis and Characterization : Research has focused on the synthesis and characterization of novel sulfonamide derivatives. For example, Demircioğlu et al. (2018) synthesized and characterized new sulfonamide derivatives, exploring their spectroscopic properties and antimicrobial activity (Demircioğlu et al., 2018).

Potential in Photodynamic Therapy : Some studies have investigated the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanines substituted with benzenesulfonamide derivatives, showing their potential as photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity : The antimicrobial properties of synthesized benzenesulfonamide derivatives have been a subject of research. Gupta and Halve (2015) synthesized novel azetidin-2-ones with benzenesulfonamide and screened them for antifungal activity (Gupta & Halve, 2015).

Inhibitors of Kynurenine 3-Hydroxylase : Research by Röver et al. (1997) focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury (Röver et al., 1997).

Photooxidation Studies : Miller and Crosby (1983) investigated the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide, producing nitroso- and nitro-products, which can have implications in environmental and pharmaceutical chemistry (Miller & Crosby, 1983).

Crystal Structure Studies : The crystal structures of various arylsulfonamides have been analyzed to understand their molecular conformations and packing. Gelbrich, Threlfall, and Hursthouse (2012) conducted a study on isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, providing insights into the adaptability of their crystal-packing modes (Gelbrich, Threlfall, & Hursthouse, 2012).

Enzyme Inhibition and Biological Screening : Various sulfonamide derivatives have been synthesized and screened for their biological activities, including enzyme inhibition. Gul et al. (2016) synthesized pyrazolines with benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects (Gul et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .

Result of Action

Related compounds have been shown to have promising antimicrobial and anticancer activities . These effects are often the result of the compound’s interaction with its targets, leading to changes in the biological processes of the organisms .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNJAQHYINCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)

![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)

![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)